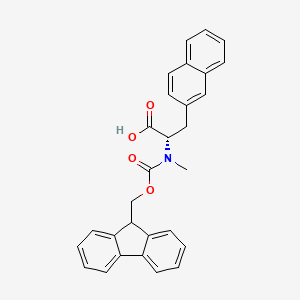

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNHOSZZFGJIPG-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Non Canonical Amino Acids in Peptide Science

For decades, peptide research primarily revolved around the 20 canonical amino acids. However, to overcome the inherent limitations of natural peptides, such as poor stability and limited structural diversity, scientists have increasingly turned to non-canonical amino acids (ncAAs). These unique building blocks, not encoded in the standard genetic code, introduce novel chemical functionalities and conformational constraints into peptide chains. The incorporation of ncAAs can lead to peptides with improved pharmacokinetic profiles, enhanced receptor affinity and selectivity, and novel biological activities. This expansion of the amino acid toolbox has been instrumental in the development of new peptide-based therapeutics and research tools.

Overview of N Fmoc N Methyl 3 2 Naphthyl L Alanine As a Key Building Block for Advanced Peptide Structures

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine integrates three key chemical features that make it a highly valuable tool in modern peptide chemistry:

The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is essential for its use in solid-phase peptide synthesis (SPPS). chemimpex.comfishersci.compubcompare.aichemimpex.com SPPS is the standard method for the chemical synthesis of peptides, and the Fmoc group provides a stable protecting group that can be selectively removed under mild basic conditions, allowing for the stepwise elongation of the peptide chain.

N-Methylation: As discussed, the N-methyl group enhances proteolytic stability and provides conformational control, addressing two of the major challenges in peptide drug development. researchgate.netresearchgate.netnih.govkennesaw.edu

The 2-Naphthyl Side Chain: This bulky aromatic group provides a means to enhance receptor binding affinity and specificity through strong hydrophobic and aromatic interactions. nih.govpeptide.com

The combination of these features in a single building block allows peptide chemists to strategically introduce residues that simultaneously enhance stability, control conformation, and improve binding to biological targets. The use of this compound and similar non-canonical amino acids is paving the way for the design of a new generation of peptide-based therapeutics with superior efficacy and drug-like properties.

Conformational and Structural Investigations of Peptides Incorporating N Fmoc N Methyl 3 2 Naphthyl L Alanine

Influence of N-Methylation on Peptide Backbone Conformation and Dynamics

N-methylation, the substitution of a methyl group for the hydrogen atom on a backbone amide nitrogen, is a strategic modification that significantly alters the physicochemical properties of peptides. researchgate.netnih.gov This seemingly minor change imposes significant local and global conformational constraints, enhancing stability and modulating biological activity. researchgate.net

The introduction of an N-methyl group directly impacts the peptide backbone's flexibility. ub.edu By replacing the amide proton, N-methylation eliminates a crucial hydrogen bond donor, which can disrupt or prevent the formation of canonical secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for stability. ub.edu

While N-methylation is often considered a "helix-breaker" due to the loss of the N-H hydrogen bond donor, its influence is more nuanced. The conformational rigidity it imparts can be strategically employed to stabilize specific non-helical secondary structures, particularly β-turns. nih.gov β-turns are critical elements in protein folding, allowing the peptide chain to reverse direction. nih.gov By favoring specific dihedral angles and promoting cis peptide bonds, N-methylation can pre-organize a peptide sequence to adopt a well-defined turn structure. researchgate.net

For instance, strategic placement of an N-methylated residue can lock in the geometry required for a specific type of β-turn, which might otherwise be transient or one of many possible conformations in a more flexible chain. nih.gov This has been observed in various bioactive peptides where N-methylation is key to maintaining the correct orientation of side chains for receptor binding. nih.gov

Role of the 2-Naphthyl Moiety in Peptide Secondary and Tertiary Structure

The 3-(2-naphthyl)-L-alanine component introduces a large, hydrophobic, and aromatic side chain. This moiety is significantly larger than natural aromatic amino acids like phenylalanine and tryptophan, and its extended π-system offers unique interaction capabilities that heavily influence peptide folding. lifetein.com

The 2-naphthyl group provides an extensive surface area for strong hydrophobic and aromatic (π-π) stacking interactions. Within a peptide structure, this side chain can interact favorably with other aromatic residues or hydrophobic groups, acting as an anchor point around which the peptide can fold. These non-covalent interactions are crucial for stabilizing the tertiary structure of peptides.

In aqueous environments, the hydrophobic nature of the naphthyl group drives it to be buried within the peptide's core, minimizing contact with water. This hydrophobic collapse is a primary driving force for peptide folding. The specific geometry of the 2-naphthyl ring can direct the orientation of these interactions, leading to well-defined and stable folded structures.

Beyond its electronic and hydrophobic properties, the sheer size of the 2-naphthyl group exerts a significant steric influence on the peptide backbone. lifetein.com Its bulkiness can restrict the available conformations of adjacent amino acids, channeling the folding pathway toward a specific structure. nih.gov When combined with the conformational constraints of N-methylation, the steric demands of the naphthyl group can lead to highly ordered and unique peptide architectures that are not accessible with smaller, canonical amino acids. This synergy between N-methylation and a bulky aromatic side chain allows for precise control over the final three-dimensional shape of the peptide.

Spectroscopic and Spectrometric Methods in Conformational Analysis

Determining the precise three-dimensional structure of peptides incorporating N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine requires a combination of advanced analytical techniques. No single method can provide a complete picture, but together they offer detailed insights into conformation and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for peptide structure determination in solution. nih.gov A suite of 2D NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and measure through-bond and through-space correlations. For peptides containing N-methylated residues, key parameters include:

Nuclear Overhauser Effect (NOE): The presence or absence of NOE signals between protons provides distance constraints, which are fundamental for defining the peptide's fold. nih.gov

J-coupling Constants: These values provide information about dihedral angles (φ) along the peptide backbone.

Chemical Shifts: The chemical shifts of α-protons and amide protons are sensitive to the local secondary structure. nih.govwisc.edu

The table below summarizes typical NMR parameters used in the conformational analysis of such modified peptides.

| NMR Parameter | Structural Information Obtained | Relevance to N-Methyl-Naphthylalanine Peptides |

| NOE (Nuclear Overhauser Effect) | Inter-proton distances (< 5 Å) | Defines global fold, side-chain orientations, and the presence of cis/trans amide bond conformers. |

| ³J(HN,Hα) Coupling Constants | Backbone dihedral angle (φ) | Helps define local backbone conformation and identify turn or helical structures. |

| ¹H and ¹³C Chemical Shifts | Local electronic environment, secondary structure | Deviations from random coil values indicate structured regions. N-methyl and naphthyl groups induce characteristic shifts. |

| Temperature Coefficients | Solvent exposure of amide protons | Identifies amide protons involved in intramolecular hydrogen bonds, which are absent at the N-methylated site. |

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful probes of peptide secondary structure. wisc.eduresearchgate.net The frequencies of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the peptide's conformation and hydrogen-bonding patterns. wisc.edu The absence of a typical N-H vibration at the site of N-methylation can be clearly observed, confirming the modification.

By integrating data from these diverse spectroscopic and spectrometric methods, researchers can construct detailed models of how peptides containing this compound fold and behave in solution, providing critical insights into their structure-function relationships.

Ultraviolet (UV) Absorbance Spectroscopy for Aromatic Residues in Peptides

Ultraviolet (UV) absorbance spectroscopy is a valuable tool for characterizing peptides containing aromatic residues. The aromatic rings of phenylalanine, tyrosine, tryptophan, and, in this case, the naphthyl group of this compound, exhibit characteristic absorption bands in the UV spectrum. nih.gov High-resolution second derivative UV spectroscopy is particularly sensitive to the local microenvironment of these aromatic side chains and can detect subtle conformational changes. nih.gov

The naphthyl group of this compound is expected to display distinct absorption peaks. For comparison, model aromatic residues show specific absorption maxima; for instance, phenylalanine exhibits peaks around 251, 257, and 264 nm, tyrosine at approximately 267, 274, and 282 nm, and tryptophan at about 271, 281, and 289 nm. nih.gov The incorporation of a 2-naphthoyl group into a peptide has also been utilized as a UV-active probe. researchgate.net

Changes in the local environment of the naphthyl side chain due to peptide folding or interaction with other molecules will likely result in shifts in the absorption maxima. These shifts can provide insights into the exposure of the aromatic side chain to the solvent or its burial within the peptide structure. nih.gov

Table 1: Representative UV Absorption Maxima for Aromatic Moieties in Peptides

| Aromatic Moiety | Approximate Absorption Maxima (nm) |

| Phenylalanine | 251, 257, 264 |

| Tyrosine | 267, 274, 282 |

| Tryptophan | 271, 281, 289 |

| Naphthyl | Expected in the 250-300 nm range |

Note: The exact absorption maxima for the naphthyl group in this compound within a peptide will be influenced by the local microenvironment.

Fluorescence Spectroscopy Applications in Peptide Structure Studies

Fluorescence spectroscopy is a highly sensitive technique for studying peptide structure and dynamics. The naphthyl group in this compound can serve as an intrinsic fluorescent probe. chemimpex.com The fluorescence properties of the naphthyl moiety, such as its emission maximum and quantum yield, are sensitive to the polarity of its local environment.

Studies on peptides containing the similar aromatic fluorescent amino acid β-(2-naphthyl)-D-alanine (D-Nal) have demonstrated its utility as a fluorescent probe. nih.gov The unique de-excitation fluorescence profile and longer excited-state lifetime of D-Nal compared to tryptophan allow for clear distinction between the two fluorophores in peptides containing both. nih.gov This suggests that the naphthyl group in this compound would also offer distinct spectroscopic advantages for probing peptide structure. chemimpex.com

Changes in the fluorescence emission spectrum can indicate alterations in the peptide's conformation, such as the movement of the naphthyl side chain into a more hydrophobic or hydrophilic environment. This can be particularly useful for studying peptide-membrane interactions, where the penetration of the aromatic side chain into the lipid bilayer can be monitored. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Peptides

The N-methylation of the alanine (B10760859) residue introduces a significant conformational constraint by removing the amide proton, which is a hydrogen bond donor. This modification can influence the accessible dihedral angles (phi and psi) of the peptide backbone and potentially favor specific secondary structures, such as β-turns or helical structures. researchgate.net Quantum mechanical and molecular dynamics simulation studies on N-methylated alanine peptides have shown a preference for helical structures stabilized by carbonyl-carbonyl interactions in the absence of hydrogen bonding. researchgate.net

1H and 13C NMR would be instrumental in assigning the resonances of the peptide. nih.gov The large aromatic system of the naphthyl group would induce significant chemical shift dispersion, aiding in the resolution of overlapping signals in the NMR spectrum. Through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments would provide distance restraints between protons, which are crucial for calculating the three-dimensional structure. The absence of an amide proton on the N-methylated residue would be readily apparent in 1H NMR spectra.

Mass Spectrometry for Molecular Characterization of Synthetic Peptides

Mass spectrometry is an essential tool for the characterization of synthetic peptides, confirming their identity and purity. nih.gov For a peptide containing this compound, mass spectrometry would be used to verify the correct molecular weight of the final product.

The synthesis of peptides using Fmoc chemistry is a well-established process. nih.gov However, the incorporation of modified amino acids like this compound can sometimes present challenges. Mass spectrometry can identify potential errors during synthesis, such as incomplete deprotection of the Fmoc group or failed coupling steps. nih.gov

Fragmentation techniques in tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the this compound residue. The fragmentation pattern would be influenced by the presence of the bulky naphthyl group and the N-methylated amide bond.

Table 2: Expected Mass Spectrometric Data for a Hypothetical Peptide

| Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) |

| Ac-Ala-(N-Me-2-Nal)-Ala-NH₂ | (Calculated Value) | (Experimental Value) |

Note: The theoretical mass would be calculated based on the elemental composition of the peptide. The observed mass would be determined experimentally via mass spectrometry.

Computational and Molecular Modeling Studies of Peptide Conformations

Computational and molecular modeling studies provide valuable insights into the conformational preferences of peptides, complementing experimental data from spectroscopic techniques. For peptides containing this compound, molecular dynamics (MD) simulations can be employed to explore the conformational landscape. nih.gov

The N-methylation of the peptide backbone is known to increase proteolytic stability and can significantly alter the conformational behavior. researchgate.net MD simulations can reveal the preferred backbone dihedral angles and the orientation of the naphthyl side chain. Simulations in different solvent environments, such as water or methanol, can show how the peptide structure adapts to its surroundings. For instance, simulations of N-methylated alanine peptides have shown the formation of β-strand structures in solution due to interactions between solvent molecules and the backbone carbonyl groups. researchgate.net

The bulky Fmoc and naphthyl groups would be significant factors in the computational model. The stacking of Fmoc groups can play a crucial role in the self-assembly and fibril formation of short peptides. nih.gov Modeling studies can investigate the interplay between the steric hindrance of these groups and the intrinsic conformational preferences of the peptide backbone, providing a detailed picture of the structural dynamics.

Applications in Peptidomimetic Design and Therapeutic Agent Development Research

Design Principles for Peptidomimetics Incorporating N-Methylated Aromatic Amino Acids

Peptidomimetics are designed to mimic the structure and function of natural peptides while possessing improved pharmacological properties. The inclusion of N-methylated aromatic amino acids, such as N-methyl-3-(2-naphthyl)-L-alanine, is a key strategy in achieving these enhancements.

A primary obstacle in the therapeutic use of peptides is their rapid degradation by proteases and poor absorption in the body. Chemical modifications, particularly N-methylation, offer a potent solution to these challenges.

Furthermore, N-methylation can increase the lipophilicity of a peptide. researchgate.net This is particularly relevant for oral bioavailability, as increased lipid solubility can facilitate passage across the intestinal epithelium. The bulky and hydrophobic naphthyl side chain of N-methyl-3-(2-naphthyl)-L-alanine further contributes to this effect, potentially enhancing membrane permeability. lifetein.com While direct studies on peptides composed solely of N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine are limited, the principles derived from other N-methylated peptides strongly suggest a significant improvement in these pharmacokinetic parameters. nih.gov

Key Strategies for Enhancing Peptide Stability and Bioavailability:

| Strategy | Mechanism of Action | Expected Outcome with N-methyl-3-(2-naphthyl)-L-alanine |

|---|---|---|

| N-methylation | Steric hindrance of the peptide backbone, preventing protease access. | Increased resistance to enzymatic degradation, leading to a longer plasma half-life. nih.govresearchgate.net |

| Increased Lipophilicity | Reduction of hydrogen bonding potential and addition of hydrophobic moieties. | Improved membrane permeability and potential for enhanced oral absorption. researchgate.netlifetein.com |

| Conformational Constraint | N-methylation restricts the conformational freedom of the peptide backbone. | Can lock the peptide into a bioactive conformation, improving receptor binding and reducing susceptibility to proteolysis. nih.gov |

The biological activity of a peptide is intrinsically linked to its ability to bind to a specific receptor. Structural modifications, such as the incorporation of N-methyl-3-(2-naphthyl)-L-alanine, can profoundly influence this interaction.

The N-methyl group eliminates the amide proton, which is a hydrogen bond donor. This can alter the intramolecular and intermolecular hydrogen bonding patterns, leading to significant changes in the peptide's three-dimensional structure. nih.gov By restricting the available conformations, N-methylation can pre-organize the peptide into a shape that is optimal for receptor binding, thereby increasing its potency.

The 3-(2-naphthyl)-L-alanine residue itself provides a large, aromatic side chain that can engage in strong hydrophobic and π-π stacking interactions with receptor binding pockets. lifetein.com This bulky group can enhance binding affinity and contribute to receptor selectivity. For instance, replacing a Phenylalanine residue with 2-naphthylalanine in Neuromedin U-8 was found to increase its selectivity for the NMUR2 receptor. The combination of the naphthyl group's steric influence and the conformational constraints imposed by N-methylation offers a powerful tool for fine-tuning receptor binding and achieving desired selectivity. researchgate.net

Development of Peptide-Based Therapeutic Agents

The enhanced properties of peptidomimetics containing N-methylated aromatic amino acids have led to their investigation in various therapeutic areas.

Peptides and peptidomimetics are frequently designed as enzyme inhibitors due to their ability to mimic natural substrates. The incorporation of N-methylated amino acids can lead to the development of more potent and stable inhibitors. researchgate.net The conformational rigidity imparted by N-methylation can lock the peptidomimetic into a conformation that fits snugly into the enzyme's active site, leading to stronger binding and more effective inhibition. While specific research focusing on N-methyl-3-(2-naphthyl)-L-alanine as an enzyme inhibitor is not widely published, the principles of N-methylation suggest its potential in this area.

Antimicrobial peptides (AMPs) are a promising class of therapeutics for combating antibiotic-resistant bacteria. A key strategy to enhance the efficacy of AMPs is to increase their hydrophobicity and their ability to disrupt bacterial membranes. The incorporation of bulky, non-natural amino acids like β-naphthylalanine has been shown to boost the antimicrobial activity of peptides. plos.org

Studies have demonstrated that the substitution of natural amino acids with N-methylated amino acids can yield AMP analogs with similar or, in some cases, greater activity, particularly against certain bacterial strains. nih.gov N-methylation can also enhance stability in the presence of bacterial proteases. The combination of the membrane-disrupting potential of the naphthyl group and the stability conferred by N-methylation makes N-methyl-3-(2-naphthyl)-L-alanine a compelling candidate for the design of novel and robust antimicrobial agents. researchgate.net

Anticancer peptides (ACPs) often function by selectively disrupting the membranes of cancer cells, which differ in composition from normal cells. Research has shown that incorporating β-naphthylalanine residues into short antimicrobial peptides can significantly boost their anticancer activity. plos.orgnih.gov The bulky aromatic side chain is thought to facilitate deeper penetration into the cancer cell membrane, leading to more efficient membrane disruption and cell death. plos.org

Furthermore, the increased proteolytic stability provided by N-methylation is highly advantageous for developing ACPs with a longer duration of action in the tumor microenvironment. While direct studies on peptides containing N-methyl-3-(2-naphthyl)-L-alanine for anticancer applications are emerging, the synergistic effects of the naphthyl group on membrane activity and N-methylation on stability suggest a strong potential for this compound in the design of next-generation anticancer peptide analogues. nih.gov

Exploration of Neuropeptide Analogues

Neuropeptides are a diverse class of signaling molecules in the nervous system that regulate a wide array of physiological processes. However, their therapeutic use is often limited by poor metabolic stability and low bioavailability. The incorporation of this compound into neuropeptide sequences is a strategy employed to overcome these limitations. The N-methyl group on the peptide backbone provides steric hindrance, which can protect against enzymatic degradation by proteases. researchgate.net Concurrently, the bulky and hydrophobic 2-naphthyl side chain can enhance binding affinity and selectivity to specific neuropeptide receptors.

A notable area of research is in the development of somatostatin (B550006) analogues. Somatostatin is a neuropeptide that regulates the secretion of various hormones, and its analogues are used in the treatment of neuroendocrine tumors and acromegaly. researchgate.net In a study focused on developing somatostatin receptor 1 (sst1) selective analogues, researchers performed an Nα-methylated scan on a parent compound that included 3-(2-naphthyl)-alanine (d-Nal). nih.gov This systematic introduction of an N-methyl group at various positions within the peptide sequence, including at the d-Nal residue, allowed for a detailed exploration of the structural requirements for high-affinity binding to somatostatin receptors.

The findings from this research demonstrated that N-methylation is a powerful tool for modulating receptor affinity and selectivity. While N-methylation at some positions led to a decrease in binding affinity, its introduction at other specific residues, including d-Nal(8), was well-tolerated and maintained the desired receptor selectivity. nih.gov This highlights the nuanced role of N-methylation in fine-tuning the pharmacological profile of neuropeptide analogues. The use of this compound in solid-phase peptide synthesis facilitates the precise placement of this modified residue within the peptide chain, enabling the systematic exploration of its impact on biological activity.

Role in Structure-Activity Relationship (SAR) Studies for Peptide Modulators

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The compound this compound is a key tool in the SAR analysis of peptide modulators due to the distinct properties conferred by its N-methyl group and its 2-naphthyl side chain.

The N-methylation of a peptide bond introduces a conformational constraint by restricting the rotation around the Cα-N bond, which can favor a specific bioactive conformation. nih.gov This can lead to enhanced receptor binding and, in some cases, a shift from agonist to antagonist activity or vice versa. In the context of SAR studies, systematically replacing a standard amino acid with its N-methylated counterpart, such as replacing Fmoc-3-(2-naphthyl)-L-alanine with this compound, allows researchers to probe the importance of the amide N-H group for hydrogen bonding and its role in maintaining the bioactive conformation. nih.gov

The aforementioned study on somatostatin analogues provides a clear example of the utility of this approach in SAR. nih.gov By creating a series of analogues with single N-methyl substitutions, the researchers were able to map the critical interactions between the peptide and its receptor. The data revealed that while some amide protons are crucial for maintaining high-affinity binding, others can be replaced with a methyl group without compromising, and in some cases even enhancing, receptor interaction.

Below is a data table summarizing the effects of Nα-methylation on the binding affinity of a somatostatin analogue at the human somatostatin receptor 1 (sst1). The parent compound is Des-AA(1,2,5)-[d-Nal(8),IAmp(9)]SRIF.

| Analogue | Modification | sst1 Binding Affinity (IC50, nM) |

| Parent Compound | - | 1.8 ± 0.4 |

| Analogue 5 | Nα-Me at Cys(3) | 3.1 ± 0.6 |

| Analogue 9 | Nα-Me at d-Nal(8) | 2.5 ± 0.5 |

| Analogue 10 | Nα-Me at IAmp(9) | 0.8 ± 0.1 |

| Analogue 11 | Nα-Me at Thr(10) | >100 |

| Analogue 13 | Nα-Me at Thr(12) | 2.9 ± 0.6 |

| Analogue 14 | Nα-Me at Ser(13) | 1.0 ± 0.2 |

| Analogue 15 | Nα-Me at Cys(14) | 3.4 ± 0.7 |

Data sourced from a study on somatostatin receptor 1 selective analogues. nih.gov

The results clearly indicate that N-methylation at positions 9 and 13 led to an increase in binding affinity, while methylation at position 10 resulted in a significant loss of affinity. nih.gov The tolerance of N-methylation at the d-Nal(8) position demonstrates the utility of this compound in SAR studies to create more potent and selective peptide modulators. nih.gov

Advanced Research Applications and Methodological Innovations

Probing Protein-Protein and Protein-Ligand Interactions

The incorporation of non-standard amino acids like N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine into peptides and proteins provides a powerful method for investigating complex biological interactions. The naphthyl side chain serves as an intrinsic probe, allowing researchers to study the dynamics of protein folding, conformational changes, and binding events without the need for external labels that might perturb the system.

The naphthyl group possesses distinct spectroscopic properties that make it an effective probe for studying protein structure and interactions. chemimpex.com Its fluorescence is highly sensitive to the local environment, with changes in emission intensity and wavelength providing information about the polarity and dynamics of its surroundings. nih.gov When a peptide containing a naphthylalanine residue binds to a target protein, changes in the fluorescence signal can indicate binding events and report on conformational changes within the binding pocket. nih.govnih.gov

Furthermore, the bulky and rigid nature of the naphthyl ring can be used to probe steric constraints within protein-protein or protein-ligand interfaces. acs.org Replacing a natural amino acid, such as phenylalanine, with 3-(2-naphthyl)-L-alanine can significantly alter the binding affinity and selectivity of a peptide. peptide.com For example, substituting a phenylalanine residue with 2-naphthylalanine in Neuromedin U-8 was shown to increase its selectivity for the NMUR2 receptor. peptide.com This approach allows for the systematic mapping of binding sites and the elucidation of the structural basis for molecular recognition. chemimpex.com

| Probe Type | Property Leveraged | Information Gained |

| Fluorescence | Environmental sensitivity of the naphthyl group's fluorescence emission. nih.gov | Protein folding/unfolding, conformational changes, binding events. nih.govnih.gov |

| Steric Bulk | The large, rigid structure of the naphthyl side chain. acs.org | Mapping of binding site topology, understanding steric hindrance in interactions. peptide.com |

Expanded Genetic Code Methodologies for Site-Specific Incorporation of Non-Standard Amino Acids

The precise, site-specific incorporation of non-standard amino acids (nsAAs) into proteins in living cells represents a significant advancement in protein engineering. nih.govnih.gov This is achieved through the use of an "orthogonal translation system," which consists of an aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) that are engineered to be mutually specific and not cross-react with the host cell's endogenous components. nih.govnih.gov

This methodology has been successfully applied for the in vivo incorporation of L-3-(2-naphthyl)alanine. nih.gov Researchers have evolved an orthogonal aminoacyl-tRNA synthetase that specifically recognizes and charges L-3-(2-naphthyl)alanine onto an orthogonal amber suppressor tRNA. nih.gov This charged tRNA then delivers the nsAA to the ribosome, where it is incorporated into the growing polypeptide chain in response to an amber (UAG) nonsense codon, with a reported translational fidelity greater than 99%. nih.gov This technique allows for the production of proteins containing this unique amino acid at any desired position.

The ability to introduce nsAAs like this compound opens up vast possibilities for engineering proteins with enhanced or entirely new functions. nih.gov The N-methylation of the peptide backbone, for instance, is a common strategy in medicinal chemistry to improve the metabolic stability, cell permeability, and bioavailability of peptide-based drugs. d-nb.info While traditional methods incorporate pre-methylated amino acids during synthesis, genetic code expansion offers a pathway to produce N-methylated proteins recombinantly. d-nb.infoacs.org

The incorporation of bulky, hydrophobic residues like naphthylalanine can be used to enhance protein stability or modulate protein-protein interactions in a controlled manner. nih.gov By placing this residue at a key interface, it is possible to create photoswitches to control protein interactions or to engineer proteins with altered substrate specificities or catalytic activities. oup.com The expansion of the genetic code provides a powerful tool to better understand protein function and to create novel proteins for therapeutic and biotechnological applications. nih.govnih.gov

| Component | Function | Key Requirement |

| Orthogonal aaRS | Specifically recognizes and attaches the non-standard amino acid to the orthogonal tRNA. nih.gov | Must not recognize any endogenous amino acids or tRNAs. nih.gov |

| Orthogonal tRNA | Carries the non-standard amino acid to the ribosome. nih.gov | Must not be recognized by any endogenous aaRS. nih.gov |

| Reassigned Codon | A codon (e.g., UAG amber codon) that is repurposed to encode the non-standard amino acid. nih.gov | Low natural read-through to ensure high fidelity of nsAA incorporation. nih.gov |

Bioconjugation Strategies Utilizing this compound in Complex Molecular Assemblies

This compound is a key building block in solid-phase peptide synthesis (SPPS), a foundational technique for creating custom peptides. chemimpex.comchemimpex.com Its Fmoc protecting group is essential for the stepwise assembly of amino acids into a defined sequence. chemimpex.com The resulting peptides, which contain the unique naphthyl side chain, can then be used in a variety of bioconjugation strategies to create complex molecular assemblies. chemimpex.com

Bioconjugation involves the chemical linking of molecules to create novel constructs with combined functionalities. chemimpex.com Peptides synthesized with this compound can be attached to other biomolecules, such as proteins, antibodies, or nucleic acids, as well as to surfaces or nanoparticles. chemimpex.comchemimpex.com These bioconjugates are critical in the development of targeted drug delivery systems, where a peptide containing naphthylalanine might be used to enhance binding to a specific receptor, while the conjugated molecule provides a therapeutic action. chemimpex.comchemimpex.com

Applications in Combinatorial Chemistry and High-Throughput Screening for Drug Discovery

Combinatorial chemistry and high-throughput screening (HTS) are cornerstones of modern drug discovery, enabling the rapid synthesis and evaluation of vast numbers of compounds to identify potential therapeutic leads. ewadirect.com this compound and its analogs are valuable components in the construction of peptide-based combinatorial libraries. chemimpex.com

By incorporating this non-standard amino acid into peptide libraries, researchers can explore a much broader chemical space than is possible with the 20 canonical amino acids. chemimpex.com The unique steric and hydrophobic properties of the naphthyl group can lead to peptides with novel binding characteristics and improved pharmacological properties. chemimpex.com Once synthesized, these libraries can be subjected to HTS assays, where thousands of compounds are rapidly tested for their ability to interact with a specific biological target, such as an enzyme or a receptor. ewadirect.comnih.gov The use of such specialized building blocks is crucial in the design of lead-like combinatorial libraries aimed at discovering new drug candidates. chemimpex.com

| Technology | Role of this compound | Outcome |

| Combinatorial Chemistry | Used as a building block to generate large, diverse libraries of synthetic peptides. chemimpex.com | Creation of novel molecules with unique structural and chemical properties. |

| High-Throughput Screening (HTS) | Peptides containing the compound are screened for activity against biological targets. ewadirect.com | Identification of "hit" compounds that can be further developed into drug candidates. |

Challenges and Future Directions in Research on N Fmoc N Methyl 3 2 Naphthyl L Alanine

Ongoing Synthetic Challenges and Development of More Efficient and Scalable Methodologies

The synthesis of peptides containing N-methylated amino acids, including N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine, is notably more complex than standard peptide synthesis. krisp.org.zaresearchgate.net The primary challenge lies in the inherent steric hindrance of the N-methyl group, which can significantly slow down the coupling efficiency of the subsequent amino acid. acs.org This often necessitates harsher coupling conditions or repeated coupling cycles, which can lead to side reactions and racemization.

Several methodologies have been developed to address these issues, each with its own set of advantages and limitations. Solid-phase peptide synthesis (SPPS) remains the preferred approach for its convenience and efficiency. krisp.org.zanih.gov Key methods for N-methylation on a solid support include:

The Biron-Kessler Method: This technique involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which acidifies the remaining amine proton, facilitating its methylation with reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov

Reductive Amination: This method involves treating the secondary amino group with formaldehyde (B43269) and a reducing agent such as sodium cyanoborohydride. nih.gov

Use of Specialized Resins: Employing resins like 2-chlorotrityl chloride (2-CTC) as a temporary protecting group for the carboxylic acid can facilitate the synthesis of the Fmoc-N-Me-amino acid monomer before its incorporation into the peptide chain. nih.gov

Despite these advances, the development of more efficient, cost-effective, and scalable synthetic routes remains a critical objective. researchgate.netnih.gov Future research is focused on optimizing reaction conditions to minimize side reactions, particularly for problematic residues. acs.org The application of energy sources like microwave irradiation and ultrasound assistance has shown promise in reducing reaction times and improving yields. acs.org Furthermore, chemo-enzymatic strategies, such as using hyper-thermostable aminotransferases for the stereoselective synthesis of the 3-(2-naphthyl)-L-alanine precursor, present a green and efficient alternative for producing the core amino acid on a larger scale. researchgate.net

| Methodology | Key Reagents | Primary Advantages | Key Challenges | Relevant Citations |

|---|---|---|---|---|

| Biron-Kessler Method (Solid-Phase) | o-NBS-Cl, DBU, Dimethyl Sulfate/Methyl Iodide | Effective for a range of amino acids; well-established. | Requires additional protection/deprotection steps; potential for side reactions. | nih.gov |

| Reductive Amination (Solid-Phase) | Formaldehyde, Sodium Cyanoborohydride | Direct methylation on the resin; relatively mild conditions. | Can be difficult to drive to completion; potential for over-methylation. | nih.gov |

| Pre-synthesis of Fmoc-N-Me-AA-OH | 2-CTC Resin, various methylation reagents | Produces pure monomer for standard SPPS; avoids on-resin modification issues. | Commercially available monomers are limited and expensive; requires separate synthesis. | nih.gov |

| Microwave/Ultrasound-Assisted Synthesis | Standard reagents with energy input | Significantly reduced reaction times; improved efficiency. | Requires specialized equipment; optimization of conditions is crucial. | acs.org |

Deeper Understanding of Complex Conformational Landscapes in Peptides Containing Highly Modified Residues

The incorporation of this compound profoundly alters the conformational properties of a peptide backbone. The N-methyl group eliminates the amide proton, thereby removing a critical hydrogen bond donor. nih.govresearchgate.net This single modification has several significant consequences:

Restricted Backbone Flexibility: The steric bulk of the methyl group restricts the rotation around the peptide backbone, limiting the accessible Ramachandran space. nih.govnih.gov

Promotion of cis-Amide Bonds: While peptide bonds in standard amino acids overwhelmingly favor the trans conformation, N-methylation lowers the energy barrier for cis-trans isomerization, making the cis conformation more accessible. nih.govnih.gov

Disruption of Secondary Structures: The inability to form hydrogen bonds disrupts canonical secondary structures like α-helices and β-sheets. nih.govresearchgate.net

The large, aromatic 2-naphthyl side chain further complicates the conformational landscape by introducing significant steric bulk and the potential for stabilizing aromatic interactions, such as π-π stacking. researchgate.netnih.gov The 2-naphthylalanine residue is structurally similar to a substituted phenylalanine and can be used to stabilize non-canonical structures like β-hairpin folds. researchgate.netnih.gov

The combination of these two modifications—N-methylation and a bulky aromatic side chain—creates a highly constrained residue that can induce unique, stable conformations that are not reliant on traditional hydrogen bonding networks. nih.govresearchgate.net Understanding and predicting these conformations is a major research challenge. Computational methods, including molecular dynamics simulations and quantum mechanical calculations, are indispensable tools for exploring the potential energy surfaces of these complex peptides. nih.govresearchgate.netscispace.com These studies have revealed that the preferred conformation can be highly dependent on the solvent environment, with structures potentially shifting from helical in aprotic conditions to β-strand-like in aqueous solutions. nih.govscispace.com A deeper understanding of this conformational behavior is essential, as it is the three-dimensional structure of the peptide that ultimately dictates its biological activity. nih.gov

| Modification | Primary Structural Impact | Effect on Secondary Structure | Relevant Citations |

|---|---|---|---|

| N-Methylation | Removes H-bond donor; restricts backbone rotation; increases propensity for cis-amide bonds. | Disrupts canonical α-helices and β-sheets; can promote novel turn or helical structures. | nih.govresearchgate.netnih.govupc.edu |

| 2-Naphthyl Side Chain | Introduces significant steric bulk; provides a large hydrophobic surface; enables π-π stacking. | Can stabilize non-canonical structures like β-hairpins through aromatic interactions. | researchgate.netnih.gov |

| Combined Effect | Creates a highly constrained local conformation; induces unique folds independent of H-bonding. | Leads to complex, solvent-dependent conformational landscapes that are difficult to predict. | nih.govscispace.comnih.gov |

Rational Design and Prediction of Peptidomimetic Properties based on N-Methylation and Aromaticity

A primary motivation for using this compound is to create peptidomimetics with improved pharmacological properties. nih.gov N-methylation is a well-established strategy to overcome the inherent weaknesses of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability. researchgate.netnih.gov

The key peptidomimetic properties influenced by these modifications include:

Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in vivo. nih.govnih.gov

Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the desolvation penalty associated with crossing lipid membranes. This, combined with the increased lipophilicity from both the methyl and naphthyl groups, can enhance cell permeability and oral bioavailability. researchgate.netnih.govnih.gov

Bioactivity and Selectivity: By locking the peptide into a specific "bioactive" conformation, these modifications can lead to enhanced binding affinity and receptor selectivity. nih.govnih.gov

However, the relationship between modification and activity is not always positive. The conformational constraints imposed by N-methylation can also stabilize an inactive conformation, leading to a dramatic loss of biological activity. nih.govnih.gov Therefore, the rational design of peptidomimetics requires a careful and predictive approach. Structure-activity relationship (SAR) studies are vital to determine the optimal positions for incorporating such highly modified residues. nih.gov The future of rational design in this area lies in the development of more accurate computational models that can predict how the interplay between N-methylation and aromaticity will influence a peptide's three-dimensional structure and its subsequent interaction with a biological target. upc.edumdpi.com

Integration with Emerging Technologies in Chemical Biology for Enhanced Research Outcomes

Advancing the study and application of this compound requires the integration of modern, high-throughput technologies from chemical biology. These tools can accelerate the research and development process, from synthesis to biological evaluation.

High-Throughput Synthesis and Screening: Peptide arrays provide a powerful platform for rapidly synthesizing and screening libraries of peptides containing modified residues. This technology allows for comprehensive SAR studies, including systematic N-methylation scans, to quickly identify residues critical for activity and optimize lead compounds.

Late-Stage Functionalization (LSF): LSF represents a paradigm shift in creating chemical diversity. nih.gov This approach allows for the modification of complex peptides at a late point in the synthesis, enabling the rapid generation of numerous analogs from a common precursor. For peptides containing a naphthylalanine residue, LSF could potentially be used to further functionalize the aromatic ring, expanding the accessible chemical space for SAR studies. nih.gov

Advanced Computational and Analytical Tools: The synergy between experimental data and increasingly powerful computational tools is crucial. Advanced molecular dynamics simulations can provide insights into the complex conformational dynamics of modified peptides, guiding rational design. nih.govmdpi.com When combined with sophisticated analytical techniques like advanced NMR spectroscopy, a more complete picture of the peptide's structure and behavior can be obtained.

Bioconjugation and Probe Development: The unique structural and photophysical properties of the naphthyl group can be exploited. Peptides incorporating this residue can be used as fluorescent probes for biological imaging or as scaffolds for bioconjugation to create targeted therapeutics or diagnostic agents. chemimpex.com

By embracing these emerging technologies, researchers can overcome many of the current challenges associated with this compound, unlocking its full potential in the development of next-generation peptide-based therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended purification methods for N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine after solid-phase peptide synthesis (SPPS)?

- Methodology: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for isolating high-purity (>97%) products. Use a C18 column with gradients of acetonitrile/water (0.1% TFA) to resolve impurities. Recrystallization from ethanol/water mixtures (1:3 v/v) at -20°C can further enhance crystallinity .

- Key Parameters: Monitor UV absorbance at 280 nm (naphthyl absorption) and 265 nm (Fmoc group) to track elution .

Q. How does the steric bulk of the 2-naphthyl group influence coupling efficiency in SPPS?

- Analysis: The 2-naphthyl moiety increases steric hindrance, requiring optimized activation protocols. Use double coupling with TBTU/HOAt or DIC/Oxyma Pure in DMF to achieve >95% coupling efficiency. Prolong reaction times (2–4 hours) and elevated temperatures (40–50°C) may improve yields .

- Data Validation: Compare MALDI-TOF mass spectrometry results pre- and post-coupling to confirm incorporation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Protocols:

- NMR: ¹H and ¹³C NMR in DMSO-d6 confirm regiochemistry (e.g., naphthyl proton shifts at δ 7.2–8.3 ppm) and Fmoc deprotection .

- HPLC-MS: ESI-MS in positive ion mode identifies [M+H]⁺ at m/z 438.5 (theoretical: 437.49) .

Advanced Research Questions

Q. How can racemization during Fmoc removal be minimized for this sterically hindered residue?

- Optimization: Use 20% piperidine in DMF with 0.1 M HOBt additive to suppress base-catalyzed racemization. Monitor by chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to ensure enantiomeric excess >99% .

- Contradiction Note: Some protocols report racemization rates <1% under mild conditions (10% piperidine, 5 min), but steric effects may necessitate longer deprotection times .

Q. What role does the 2-naphthyl side chain play in peptide-protein binding studies?

- Case Study: In opioid receptor analogs, the 2-naphthyl group enhances hydrophobic interactions with receptor pockets, increasing binding affinity (e.g., Ki < 10 nM for μ-opioid receptors). Compare with 1-naphthyl or phenylalanine analogs to quantify steric/electronic contributions .

- Experimental Design: Perform alanine scanning mutagenesis paired with surface plasmon resonance (SPR) to map binding hotspots .

Q. How stable is the Fmoc group under acidic cleavage conditions in SPPS?

- Stability Testing: The Fmoc group is labile under strong acids (e.g., 95% TFA). For acid-sensitive sequences, use TFA cocktails with scavengers (e.g., triisopropylsilane/H2O) and limit cleavage time to <2 hours to prevent degradation .

- Data Gap: No evidence directly addresses N-methylation’s impact on Fmoc stability; assume standard protocols apply until further validation .

Q. Can this residue be incorporated into cyclic peptides via on-resin lactamization?

- Synthetic Strategy: Introduce orthogonal protecting groups (e.g., Alloc for lysine) to enable selective deprotection. Use PyBOP/DIPEA activation for head-to-tail cyclization. Confirm cyclization efficiency by LC-MS and comparative NMR .

- Challenge: The 2-naphthyl group may hinder conformational flexibility, reducing cyclization yields. Pre-optimize linear precursor solubility with DMSO co-solvent .

Contradictions and Resolutions

- Purity Discrepancies: Commercial sources report purities ranging from 97% to 98% . Validate batches via quantitative NMR or elemental analysis.

- Storage Conditions: Conflicting recommendations include -20°C (long-term) vs. 2–8°C (short-term). Conduct stability studies under both conditions using accelerated degradation models (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.